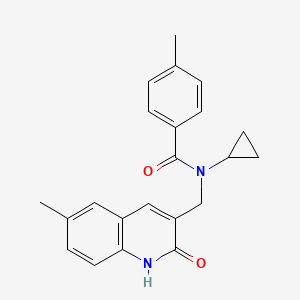![molecular formula C8H9NO2 B15208895 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde is a heterocyclic compound that features a fused pyrrole and oxazine ring system. This compound is of significant interest due to its potential biological activities and its presence in various natural products. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde involves the oxa-Pictet–Spengler reaction. This reaction entails the formation of carbon–carbon and carbon–oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethanol and an aldehyde or ketone. p-Toluenesulfonic acid (pTSA) is often used as a catalyst to promote this reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the oxa-Pictet–Spengler reaction provides a scalable route for its synthesis. The reaction conditions can be optimized for large-scale production by adjusting the concentration of reactants and the catalyst used .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antioxidant and antitumor properties.
Medicine: It has potential therapeutic applications in treating central nervous system disorders, prostatitis, and diabetic nephropathy.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the production of reactive oxygen species (ROS) in high-glucose-stimulated mesangial cells, which is beneficial in managing oxidative stress-related conditions. Additionally, it may interact with various enzymes and receptors involved in cellular signaling pathways .
Comparación Con Compuestos Similares
Pyrrolo[2,1-c][1,4]oxazine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring system and exhibit diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness: 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde is unique due to its specific ring fusion and the presence of an aldehyde functional group. This structural feature contributes to its distinct chemical reactivity and biological activity profile .
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c10-5-7-1-2-8-6-11-4-3-9(7)8/h1-2,5H,3-4,6H2 |
Clave InChI |
XSUWHYKBEADHKQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=CC=C(N21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


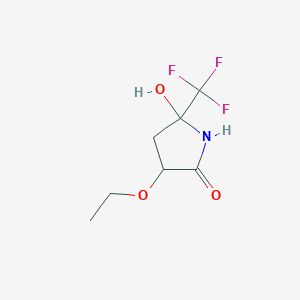
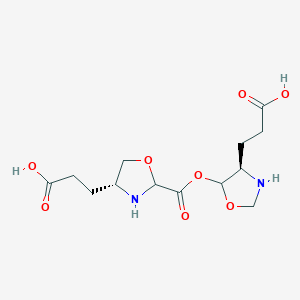

![1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-](/img/structure/B15208835.png)
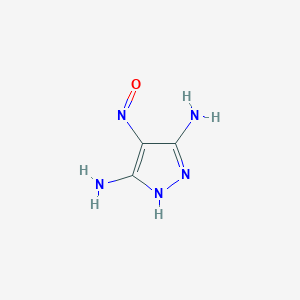
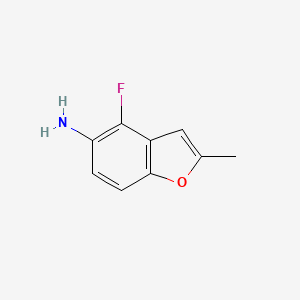
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)

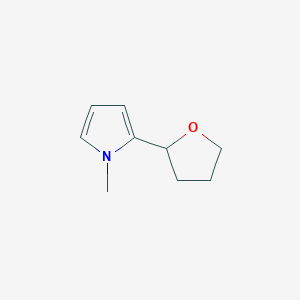
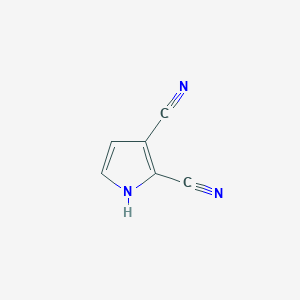
![2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid](/img/structure/B15208875.png)
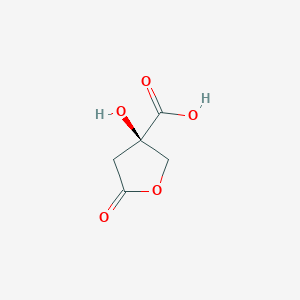
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
